2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
This compound belongs to the dioxazaborocane family, characterized by a boron-containing heterocyclic core stabilized by a methyliminodiacetic acid (MIDA) ligand. The structure features a 2,3-difluoro-4-methoxyphenyl substituent, which confers unique electronic and steric properties. MIDA boronates are widely used in cross-coupling reactions due to their stability and controlled reactivity under mild conditions .
Properties
Molecular Formula |
C12H12BF2NO5 |
|---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C12H12BF2NO5/c1-16-5-9(17)20-13(21-10(18)6-16)7-3-4-8(19-2)12(15)11(7)14/h3-4H,5-6H2,1-2H3 |
InChI Key |
RKGWERDDBPGMHI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=C(C=C2)OC)F)F |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenyl MIDA Boronates
A key pathway involves the cyclopropanation of alkenyl MIDA boronates with difluorocarbene reagents. This method leverages photoredox catalysis to achieve regioselective boron-functionalized cyclopropanes.
Reaction Conditions
- Catalyst : Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ (2 mol%)
- Reagents : Potassium [18-Crown-6] bis(catecholato)chloromethylsilicate (2.0 equiv), alkenyl MIDA boronate (1.0 equiv)
- Solvent : Degassed DMSO (0.033 M)
- Light Source : 9 W blue LEDs (24–36 h irradiation)
- Temperature : Room temperature (with fan cooling)
The reaction proceeds via a radical mechanism, where the iridium catalyst facilitates single-electron transfer to generate difluorocarbene intermediates. The alkenyl MIDA boronate undergoes cyclopropanation at the α-position, yielding the target compound after silica gel chromatography (petroleum ether/ethyl acetate, 1:1–2:1 v/v).
Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 2 mol% | 68–75% |
| Reaction Time | 36 h | Max conversion |
| Solvent Purity | Anhydrous DMSO | Prevents side reactions |
Suzuki-Miyaura Cross-Coupling Followed by MIDA Protection
This two-step approach first synthesizes the 2,3-difluoro-4-methoxyphenylboronic acid, which is subsequently protected as a MIDA boronate.
Step 1: Boronic Acid Synthesis
Step 2: MIDA Boronate Formation
- Reagents : MIDA anhydride (1.2 equiv), boronic acid (1.0 equiv)
- Solvent : Acetonitrile, 60°C, 4 h
- Workup : Quench with 1 M HCl, extract with ethyl acetate, dry over MgSO₄
- Yield : 70% (white solid after silica gel chromatography).
Comparative Analysis of MIDA Ligands
| Ligand | Reaction Time | Yield | Purity (HPLC) |
|---|---|---|---|
| MIDA anhydride | 4 h | 70% | 98% |
| N-Methyldiethanolamine | 8 h | 55% | 90% |
One-Pot gem-Difluoroolefination
For introducing the difluoro moiety, gem-difluoroolefination of diazo compounds with TMSCF₃ (Ruppert–Prakash reagent) is employed.
Procedure
- Diazo Precursor : 4-Methoxy-2,3-difluorophenyldiazoacetate (0.2 mmol)
- Difluorocarbene Source : TMSCF₃ (3.0 equiv), NaI (0.4 equiv)
- Catalyst : CuCl (10 mol%), Xantphos (15 mol%)
- Solvent : Toluene, 80°C, 12 h
- Isolation : Extract with EtOAc, wash with brine, concentrate, and purify via flash chromatography.
Key Data
Halohydroxylation and Boronate Cyclization
This method installs the boron atom via halohydroxylation of alkenes, followed by cyclization with MIDA.
Reaction Scheme
Halohydroxylation :
Cyclization :
Chemical Reactions Analysis
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The presence of difluoro and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has a wide range of scientific research applications:
Chemistry: It is used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, to form carbon-carbon bonds.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and protein binding assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluoro-4-methoxyphenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets, such as enzymes and receptors. The difluoro and methoxy groups play a crucial role in binding to these targets, leading to specific biological effects. The compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Notes:
- Electron-Withdrawing Groups (NO₂, Br, F): Enhance boron’s electrophilicity, improving reactivity in Suzuki-Miyaura couplings . The 3-nitrophenyl derivative is utilized in pesticide synthesis .
- Electron-Donating Groups (OCH₃, OH) : Increase stability but reduce reactivity. The 4-methoxyphenyl variant requires inert storage to prevent hydrolysis .
- Yield Variations : The 2-hydroxyphenyl analog’s low yield (11%) reflects challenges in isolating polar intermediates during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
